![molecular formula C15H13N3O4 B5816582 N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide, commonly known as ANM, is a chemical compound that has gained significant attention in the field of scientific research. ANM is a small molecule inhibitor that targets the protein HSP70, which is involved in the regulation of various cellular processes.
Mechanism of Action
ANM binds to the ATPase domain of HSP70, which is involved in the hydrolysis of ATP. By inhibiting the chaperone activity of HSP70, ANM prevents the correct folding of client proteins, leading to their accumulation and subsequent activation of the unfolded protein response pathway. The unfolded protein response pathway leads to cell death in cancer cells and reduces viral replication in infected cells.
Biochemical and Physiological Effects:
ANM has been shown to induce cell death in cancer cells by activating the unfolded protein response pathway. ANM has also been shown to reduce viral replication in infected cells by inhibiting the chaperone activity of HSP70. ANM has not been shown to have any significant effects on normal cells.
Advantages and Limitations for Lab Experiments
ANM is a small molecule inhibitor that can be easily synthesized and has a high purity. ANM has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, ANM has not been tested extensively in clinical trials, and its potential side effects and toxicity are not well understood.
Future Directions
For ANM research include testing its efficacy in animal models of cancer and viral infections, determining its potential side effects and toxicity, and developing more potent and selective inhibitors of HSP70. ANM may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
Synthesis Methods
The synthesis method of ANM involves the reaction of 4-nitro-3-methylbenzoic acid with thionyl chloride to form 4-nitro-3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to form ANM. The purity of ANM can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
ANM has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. ANM has been shown to induce cell death in various cancer cell lines by inhibiting the chaperone activity of HSP70, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. ANM has also been shown to reduce the replication of human immunodeficiency virus (HIV) by targeting HSP70, which is required for the virus to replicate.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-2-3-11(8-13(9)18(21)22)15(20)17-12-6-4-10(5-7-12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYZHBUTIBNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

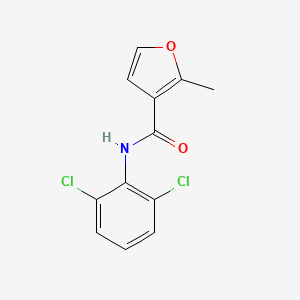
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
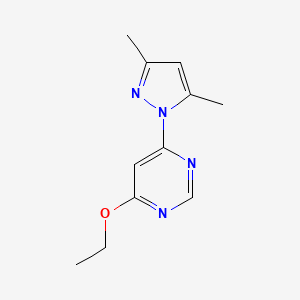
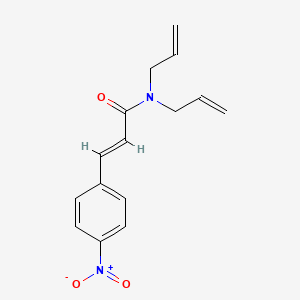
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)
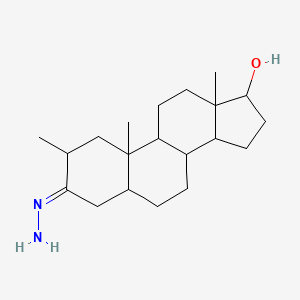

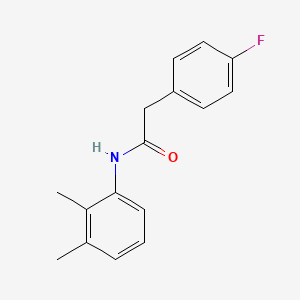

![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)
![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)